Cas no 33388-67-9 ((2-methylphenyl)(piperidin-1-yl)methanone)

(2-methylphenyl)(piperidin-1-yl)methanone structure
33388-67-9 structure
Product Name:(2-methylphenyl)(piperidin-1-yl)methanone
CAS No:33388-67-9
MF:C13H17NO
MW:203.280183553696
CID:917905
PubChem ID:236087
Update Time:2025-04-19

(2-methylphenyl)(piperidin-1-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • (2-methylphenyl)(piperidin-1-yl)methanone
    • (2-methylphenyl)-piperidin-1-ylmethanone
    • (2-methyl-phenyl)-(piperidin-1-yl)methanone
    • (2-methylphenyl)piperidin-1-yl-methanone
    • 1-(2-methylbenzoyl)piperidine
    • AC1L5VTQ
    • AC1Q5FGJ
    • AR-1L1102
    • CTK1C4834
    • NSC38134
    • piperidin-1-yl(o-tolyl)methanone
    • Piperidine, 1-(methylbenzoyl)-
    • SureCN2538595
    • SCHEMBL2538595
    • DTXSID40284645
    • AKOS000436679
    • NSC-38134
    • 33388-67-9
    • Inchi: 1S/C13H17NO/c1-11-7-3-4-8-12(11)13(15)14-9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3
    • InChI Key: DLGFQQDLYPWJAG-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1C)N1CCCCC1

Computed Properties

  • Exact Mass: 203.13111
  • Monoisotopic Mass: 203.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • Density: 1.065
  • Boiling Point: 347.2°C at 760 mmHg
  • Flash Point: 158.5°C
  • Refractive Index: 1.553
  • PSA: 20.31
  • LogP: 2.55900
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